3,6,8-Trifluoro-4-methyl-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
3,6,8-Trifluoro-4-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages
Preparation Methods
The synthesis of 3,6,8-Trifluoro-4-methyl-2-oxo-2H-chromen-7-yl acetate involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the Suzuki–Miyaura cross-coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate with appropriate aryl or hetaryl boronic acids . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
3,6,8-Trifluoro-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,6,8-Trifluoro-4-methyl-2-oxo-2H-chromen-7-yl acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,6,8-Trifluoro-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity is believed to be due to its ability to inhibit the enzyme vitamin K epoxide reductase, which is essential for the synthesis of clotting factors . Its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
3,6,8-Trifluoro-4-methyl-2-oxo-2H-chromen-7-yl acetate can be compared with other similar compounds, such as:
7-Hydroxy-4-methylcoumarin: This compound lacks the trifluoromethyl and acetate groups, making it less potent in certain biological activities.
4-Methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate: This compound has a trifluoromethanesulfonate group instead of an acetate group, which may affect its reactivity and biological properties.
8-Methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate: This compound is structurally similar but has a different substitution pattern, which can influence its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7F3O4 |
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Molecular Weight |
272.18 g/mol |
IUPAC Name |
(3,6,8-trifluoro-4-methyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C12H7F3O4/c1-4-6-3-7(13)11(18-5(2)16)9(15)10(6)19-12(17)8(4)14/h3H,1-2H3 |
InChI Key |
YUDCJTJIYYPCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)F)OC(=O)C)F)F |
Origin of Product |
United States |
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